molecular formula C11H11BrFNO B7941389 5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile

5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile

Cat. No.: B7941389
M. Wt: 272.11 g/mol
InChI Key: HKWLFBWSORYGRD-UHFFFAOYSA-N
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Description

5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile is a synthetic nitrile compound featuring a pentanenitrile backbone substituted with a phenoxy group bearing bromo (Br) and fluoro (F) substituents at the 3- and 5-positions, respectively. Its molecular formula is C₁₁H₁₀BrFNO, with a molecular weight of 272.12 g/mol . The bromine and fluorine atoms confer distinct electronic and steric properties, making it a candidate for applications in organic synthesis, material science, and pharmaceutical intermediate development.

Properties

IUPAC Name

5-(3-bromo-5-fluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h6-8H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLFBWSORYGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile typically involves the reaction of 3-bromo-5-fluorophenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of phenoxy oxides or hydroxyl derivatives.

    Reduction: Formation of pentylamine derivatives.

Scientific Research Applications

5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenoxy ring enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile

  • Structure: Differs in the positions of Br and F on the phenoxy ring (4-Br, 3-F vs. 3-Br, 5-F).
  • Molecular Weight : 272.12 g/mol (identical to the target compound) .
  • CAS Number : 1443354-74-2 vs. 2270907-37-2 for the target compound .
  • Key Differences : Positional isomerism may lead to variations in polarity, solubility, and reactivity. For example, the 4-Br-3-F configuration could alter steric hindrance in synthetic reactions compared to the 3-Br-5-F isomer.

Functional Group Analogs: Sulfur-Containing Nitriles

5-(Methylthio)pentanenitrile (4MTB-CN)

  • Structure: Features a methylthio (-S-CH₃) group instead of the bromo-fluoro-phenoxy moiety.
  • Natural Occurrence: A glucosinolate degradation product in Brassica vegetables and cold-pressed rapeseed oil .
  • Odor Activity : Acts as a key odorant with an odor activity value (OAV) > 9.2 in roasted seeds, contributing to pungent aromas .
  • Thermal Stability: Forms at temperatures ≥150°C due to enzymatic inactivation and glucosinolate degradation .
  • Contrast : Unlike the synthetic bromo-fluoro derivative, 4MTB-CN is naturally occurring and thermally generated, emphasizing divergent applications (food chemistry vs. synthetic intermediates).

Pharmaceutical and Material Science Analogs

5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile

  • Application : A radioligand selective for estrogen receptor beta (ERβ), used in breast cancer imaging .
  • Structure: Contains fluorinated hydroxyphenyl groups instead of bromo-fluoro-phenoxy, enabling receptor targeting.
  • Key Difference : The target compound lacks the stereochemical complexity and hydroxyl groups critical for ERβ binding, highlighting the role of substituents in biological activity .

5-(1H-1,2,3-Triazol-1-yl)pentanenitrile (TAPN)

  • Application : Neutral guest molecule in supramolecular polymers, forming complexes with pillar[5]arene .
  • Structure : Substituted with a triazole ring, enabling host-guest interactions.
  • Contrast: The bromo-fluoro-phenoxy group in the target compound lacks the hydrogen-bonding capacity of triazole, limiting its utility in supramolecular chemistry .

Cannabinoid Analogs

AM-2232 (5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanenitrile)

  • Structure : Features a naphthoyl-indole moiety attached to pentanenitrile.
  • Application: Synthetic cannabinoid receptor agonist with psychoactive properties .

Data Tables

Table 1: Structural and Functional Comparison of Nitriles

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Application/Property Source
This compound 3-Br, 5-F phenoxy 272.12 2270907-37-2 Synthetic intermediate
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile 4-Br, 3-F phenoxy 272.12 1443354-74-2 Positional isomer
5-(Methylthio)pentanenitrile (4MTB-CN) -S-CH₃ 143.24 N/A Natural odorant in plants/oils
AM-2232 3-(1-Naphthoyl)-1H-indol-1-yl 379.29 335161-19-8 Cannabinoid analog

Biological Activity

5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features a phenoxy group substituted with bromine and fluorine atoms, linked to a pentanenitrile moiety. The presence of these halogens enhances the compound's reactivity and binding affinity towards biological targets.

Property Value
Molecular FormulaC₁₃H₁₄BrFNO
Molecular Weight292.16 g/mol
CAS Number840481-82-5

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents increase the compound's lipophilicity and enhance its ability to penetrate biological membranes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.
  • Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacteria and fungi.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Anticancer Research

In vitro assays using human cancer cell lines demonstrated that the compound could reduce cell viability by up to 50% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect might be mediated through apoptosis induction.

Applications in Research

Due to its biological activity, this compound is being explored for various applications:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Assays : Used as a tool to study enzyme kinetics and receptor interactions.

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